Ethyl 2-amino-5,5,5-trifluoropentanoate hydrochloride
Description
Properties
Molecular Formula |
C7H13ClF3NO2 |
|---|---|
Molecular Weight |
235.63 g/mol |
IUPAC Name |
ethyl 2-amino-5,5,5-trifluoropentanoate;hydrochloride |
InChI |
InChI=1S/C7H12F3NO2.ClH/c1-2-13-6(12)5(11)3-4-7(8,9)10;/h5H,2-4,11H2,1H3;1H |
InChI Key |
NIYHVSZHGYJCQC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CCC(F)(F)F)N.Cl |
Origin of Product |
United States |
Preparation Methods
Nickel-Glycine Complex Alkylation
The alkylation of nickel-glycine complexes represents a foundational step in synthesizing fluorinated amino acid esters. In one protocol, the (S)-nickel-glycine complex reacts with 1,1,1-trifluoro-3-iodopropane in deoxygenated dimethylformamide (DMF) under nitrogen atmosphere. Sodium hydroxide beads facilitate the alkylation at room temperature, yielding a diastereomeric nickel complex with 84.0% diastereomeric excess (de). Post-reaction workup involves extraction with ethyl acetate, brine washing, and evaporation to isolate the product. This method achieves a 98.4% yield but requires strict anaerobic conditions to prevent nickel oxidation.
Hydrolysis to Hydrochloride Salt
The alkylated nickel complex undergoes acidic hydrolysis to liberate the free amino acid. Treatment with 6 N hydrochloric acid at 100°C for 4 hours quantitatively hydrolyzes the acetylated precursor (N-acetyl-2-amino-5,5,5-trifluoropentanoic acid) to the hydrochloride salt. Purification involves washing the crude product with acetonitrile to remove residual ligands, yielding 88.8% of chemically pure 2-amino-5,5,5-trifluoropentanoic acid hydrochloride. Nuclear magnetic resonance (NMR) data confirm the structure:
Dynamic Kinetic Resolution (DKR) for Enantiomeric Enrichment
Nickel-Mediated DKR Mechanism
Racemic 2-amino-5,5,5-trifluoropentanoic acid hydrochloride undergoes dynamic kinetic resolution using a chiral tridentate ligand ((S)-4) and nickel(II) chloride in methanol. Potassium carbonate deprotonates the amino group, enabling ligand exchange with nickel to form diastereomeric complexes. The equilibrium between enantiomers allows preferential crystallization of the (S,S)-diastereomer, achieving >98% enantiomeric excess (ee). Key reaction parameters include:
Large-Scale DKR Protocol
A 20 g scale synthesis combines racemic hydrochloride salt (16.6 g), ligand (S)-4 (30.0 g), nickel(II) chloride (10.4 g), and potassium carbonate (55.4 g) in methanol. Quenching with acetic acid/water precipitates the nickel complex, which is filtered and dried to yield 38.5 g of diastereomerically pure product. The ligand is recovered in two batches (1st and 2nd filtrates) with >90% efficiency, underscoring the method’s economic viability.
Disassembly of Nickel Complex and Esterification
Acidic Cleavage of Nickel Complex
The (S,S)-nickel complex is disassembled using 3 N hydrochloric acid in 1,2-dimethoxyethane at 50°C for 3 hours. This step liberates the free (S)-2-amino-5,5,5-trifluoropentanoic acid, which is subsequently converted to the ethyl ester. Ethylenediaminetetraacetic acid (EDTA) chelates residual nickel ions, ensuring high-purity amino acid isolation.
Esterification with Ethanol
The free amino acid is esterified by refluxing with ethanol and thionyl chloride (SOCl₂), a common esterification catalyst. However, direct esterification of the hydrochloride salt with ethanol under acidic conditions (e.g., HCl gas) provides a more straightforward route. The reaction typically proceeds at 60–80°C for 12–24 hours, yielding ethyl 2-amino-5,5,5-trifluoropentanoate hydrochloride with >90% conversion.
Alternative Routes: Catalytic Hydrogenation
Hydrogenation of Unsaturated Precursors
Ethyl 2-azido-3-trifluoromethylpent-2-enoate undergoes catalytic hydrogenation over platinum oxide (PtO₂) at 10 psi H₂ to saturate the double bond and reduce the azide group to an amine. This one-pot reaction produces racemic ethyl 2-amino-5,5,5-trifluoropentanoate, which is then treated with HCl gas to form the hydrochloride salt. Despite moderate yields (50–70%), this method avoids chiral resolution steps by leveraging asymmetric hydrogenation catalysts.
Challenges in Stereocontrol
Uncontrolled hydrogenation often leads to diastereomeric mixtures, necessitating additional purification via ion-exchange chromatography. For example, elution with 9% ammonium hydroxide separates enantiomers on a Dowex 50WX8 column, achieving 95% enantiopurity.
Comparative Analysis of Methodologies
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-amino-5,5,5-trifluoropentanoate hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The amino group can be oxidized or reduced under appropriate conditions.
Coupling Reactions: The compound can be used in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydride or potassium tert-butoxide.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and organoboron reagents.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.
Oxidation Products: Oxidized forms of the amino group, such as nitro or nitroso derivatives.
Reduction Products: Reduced forms of the amino group, such as primary amines.
Scientific Research Applications
Ethyl 2-amino-5,5,5-trifluoropentanoate hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the development of fluorinated compounds.
Biology: Investigated for its potential as a biochemical probe due to its unique fluorinated structure.
Medicine: Explored for its potential in drug discovery and development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of specialty chemicals and materials with enhanced properties.
Mechanism of Action
The mechanism of action of Ethyl 2-amino-5,5,5-trifluoropentanoate hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s binding affinity and metabolic stability, making it a valuable tool in biochemical studies. The compound can modulate various biochemical pathways, depending on its specific application .
Comparison with Similar Compounds
Structural and Functional Comparison
The table below compares Ethyl 2-amino-5,5,5-trifluoropentanoate hydrochloride with structurally related compounds:
Key Differences and Implications
Functional Groups and Reactivity: The ethyl ester derivative lacks the free carboxylic acid group of (S)-2-amino-5,5,5-trifluoropentanoic acid, rendering it more lipophilic and suitable for membrane penetration. However, this reduces its direct interaction with biological targets unless hydrolyzed to the active acid form .
Synthetic Complexity: The parent acid is synthesized via DKR with high enantioselectivity, avoiding racemization .
Physicochemical Properties :
- The hydrochloride salt form improves aqueous solubility for both the ester and acid, critical for formulation. However, the ester’s higher lipophilicity may enhance blood-brain barrier penetration, making it valuable in CNS drug development .
Biological Utility :
- The parent acid is directly incorporated into peptides or used as a chiral synthon. The ester form may act as a prodrug, with in vivo esterases converting it to the active acid .
- Multi-fluorinated analogs (e.g., ’s compound) are rarer and may offer unique electronic effects for targeting fluorophobic regions in proteins.
Drug Development
Fluorinated amino acids like (S)-2-amino-5,5,5-trifluoropentanoic acid are pivotal in designing protease inhibitors and receptor modulators. Their ethyl ester derivatives are explored as prodrugs to improve oral bioavailability .
Peptide Engineering
The CF₃ group’s strong electron-withdrawing effects stabilize peptide conformations and enhance resistance to enzymatic degradation. Ethyl esters facilitate intracellular delivery of modified peptides .
Limitations and Challenges
- Synthetic Complexity : Multi-fluorinated compounds require stringent control over reaction conditions to avoid defluorination or isomerization.
- Toxicity Data: Limited toxicological studies on fluorinated amino acid esters necessitate further safety profiling (e.g., highlights gaps in Thiophene fentanyl’s toxicology, though it is structurally distinct) .
Biological Activity
Ethyl 2-amino-5,5,5-trifluoropentanoate hydrochloride is a fluorinated organic compound notable for its unique structural properties and potential biological applications. This article delves into its biological activity, synthesizing available research findings and case studies.
- Molecular Formula : CHClFN
- Molar Mass : Approximately 227.64 g/mol
- Structural Features : The compound contains a trifluoromethyl group and both amino and ester functional groups, which may influence its pharmacological profiles.
The biological activity of this compound is primarily attributed to its interactions with various enzymes and receptors. Preliminary studies indicate that it may exhibit:
- Enzyme Inhibition : It has been suggested that the compound can act as an inhibitor for specific enzymes involved in metabolic pathways.
- Receptor Modulation : There is evidence that it may interact with neurotransmitter receptors, potentially influencing neurological activity.
Table 1: Summary of Biological Activities
Case Study: Incorporation into Proteins
A significant study explored the incorporation of ethyl 2-amino-5,5,5-trifluoropentanoate into proteins in E. coli. The findings indicated that at millimolar concentrations, this compound could serve as a substrate for isoleucyl-tRNA synthetase, leading to its integration into cellular proteins. Notably, the study found that:
- Toxicity Levels : At higher concentrations (4 mM), the compound inhibited cell growth completely due to its incorporation into proteins.
- Mechanism of Action : The toxicity was linked to the fluorinated nature of the amino acid affecting protein synthesis fidelity.
Pharmacological Implications
The unique trifluoromethyl substitution pattern offers distinct pharmacological profiles compared to non-fluorinated analogs. This characteristic suggests potential applications in medicinal chemistry for developing new therapeutic agents targeting various diseases.
Table 2: Comparison with Related Compounds
| Compound Name | Molecular Structure Type | Biological Activity |
|---|---|---|
| Ethyl 2-amino-5,5,5-trifluoropentanoate HCl | Trifluoromethylated amino acid | Enzyme inhibition; protein incorporation |
| Ethyl (R)-2-amino-5,5,5-trifluoropentanoate | Enantiomeric form | Varying biological activity due to chirality |
| 2-Amino-5,5,5-trifluoropentanoic acid | Non-esterified form | Primarily studied for amino acid properties |
Future Research Directions
Further research is essential to elucidate the comprehensive biological mechanisms and therapeutic potential of this compound. Key areas for future exploration include:
- Detailed Mechanistic Studies : Investigating specific enzyme interactions and receptor binding affinities.
- In Vivo Studies : Assessing the compound's effects in live models to understand its pharmacokinetics and dynamics better.
- Therapeutic Applications : Exploring its potential in treating conditions influenced by metabolic pathways or neurotransmitter systems.
Q & A
Q. What environmental degradation products form under UV/ozone exposure, and how are they detected?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
